Trichloromethyl chloroformate Trichloromethyl chloroformate
Brand Name: Vulcanchem
CAS No.: 503-38-8
VCID: VC21143237
InChI: InChI=1S/C2Cl4O2/c3-1(7)8-2(4,5)6
SMILES: C(=O)(OC(Cl)(Cl)Cl)Cl
Molecular Formula: ClCOOCCl3
C2Cl4O2
Molecular Weight: 197.8 g/mol

Trichloromethyl chloroformate

CAS No.: 503-38-8

Cat. No.: VC21143237

Molecular Formula: ClCOOCCl3
C2Cl4O2

Molecular Weight: 197.8 g/mol

* For research use only. Not for human or veterinary use.

Trichloromethyl chloroformate - 503-38-8

Specification

CAS No. 503-38-8
Molecular Formula ClCOOCCl3
C2Cl4O2
Molecular Weight 197.8 g/mol
IUPAC Name trichloromethyl carbonochloridate
Standard InChI InChI=1S/C2Cl4O2/c3-1(7)8-2(4,5)6
Standard InChI Key HCUYBXPSSCRKRF-UHFFFAOYSA-N
Impurities Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/
SMILES C(=O)(OC(Cl)(Cl)Cl)Cl
Canonical SMILES C(=O)(OC(Cl)(Cl)Cl)Cl
Boiling Point 128 °C @ 760 MM HG
at 101.3 kPa: 128 °C
Colorform COLORLESS LIQUID
Melting Point -57 °C

Introduction

Chemical Properties and Structure

Molecular Identity and Composition

Trichloromethyl chloroformate possesses the molecular formula C₂Cl₄O₂ with a molecular weight of 197.83 g/mol . Its structure features a chloroformate group (ClCOO-) linked to a trichloromethyl group (CCl₃), resulting in the linear formula ClCOOCCl₃ . This arrangement gives the molecule its characteristic reactivity and decomposition pathways.

The compound's CAS registry number is 503-38-8, and it is categorized under EC Number 207-965-9 . Its systematic IUPAC name is trichloromethyl chloroformate, though it is commonly referred to as diphosgene in laboratory settings due to its relationship with phosgene.

Reaction Behavior and Chemical Reactivity

Trichloromethyl chloroformate readily decomposes to phosgene under certain conditions, particularly rapidly when in contact with activated charcoal or iron(III) oxide . This decomposition property is fundamental to its utility as a phosgene surrogate. The compound reacts with various nucleophiles, including amines, alcohols, and carboxylic acids, to produce valuable synthetic intermediates.

The stoichiometric reaction with alcohols follows the general equation:

3 ROH + Cl₃COCOCCl₃ → 3 ROCCl + 3 HCl

This reactivity pattern makes trichloromethyl chloroformate particularly useful in the synthesis of chloroformates, which are themselves important intermediates in organic synthesis.

Physical Properties

Physical State and Sensory Characteristics

At standard temperature and pressure, trichloromethyl chloroformate exists as a liquid with specific physical parameters that influence its handling and application. Its physical state contrasts with gaseous phosgene, providing practical advantages in laboratory settings.

Thermodynamic and Transport Properties

The compound exhibits distinct thermodynamic properties that determine its behavior in chemical processes and storage conditions. Table 1 summarizes the key physical properties of trichloromethyl chloroformate:

PropertyValueReference
Boiling Point20°C/10 mmHg
Density1.639 g/mL at 20°C
Refractive Indexn20/D 1.458
SolubilityMiscible with ethanol, ether, and benzene; Immiscible with water
Physical StateLiquid at standard conditions
Storage TemperatureRecommended 2-8°C

These physical properties highlight the compound's practical utility in laboratory settings while also indicating necessary handling precautions.

Synthesis and Production Methods

Industrial Preparation

The commercial production of trichloromethyl chloroformate typically involves controlled synthetic pathways that ensure product purity and safety. While specific industrial methods may vary, they generally involve the carbonylation of chloroform or related compounds under specific catalytic conditions.

Laboratory Synthesis

In research settings, bis(trichloromethyl)carbonate (BTC) can be used to prepare chloroformates through a synthetic pathway that offers improved yields compared to traditional phosgene methods . The reaction typically proceeds through the following general procedure:

For alkyl chloroformates (such as n-pentyl, cyclohexyl, and isopentyl chloroformates), bis(trichloromethyl)carbonate is dissolved in dichloromethane, cooled to 0°C, and then the alcohol is added dropwise, followed by pyridine solution. The reaction mixture is allowed to warm to room temperature, stirred for 2 hours, washed with cold water, dried, and distilled under vacuum to obtain the desired chloroformate .

For aryl chloroformates (such as m-tolyl, o-chlorophenyl, and phenyl chloroformates), sodium hydroxide has been found to be a better catalyst than pyridine, improving yields significantly . This method represents an important advance in chloroformate synthesis, offering both safety and efficiency improvements.

Applications in Organic Chemistry

As a Phosgene Alternative

Trichloromethyl chloroformate serves as an effective and more manageable alternative to phosgene in various chemical transformations. Its ability to decompose to phosgene in situ makes it particularly valuable in reactions requiring phosgene without the hazards associated with handling the gas directly . This property has expanded the accessibility of phosgene chemistry in both research and industrial settings.

In Pharmaceutical Synthesis

The compound plays a crucial role in pharmaceutical development, particularly in the synthesis of complex drug molecules and intermediates. Specific applications include:

  • Synthesis of cyclic carbamimidates using monophosphine gold(I) catalysts, which are important structural components in various pharmaceuticals

  • Preparation of N-alkenyl and cycloalkyl carbamates that function as dual-acting histamine H3 and H4 receptor ligands

  • Development of prostate-specific membrane antigen-targeted anticancer prodrugs

  • Synthesis of potential West Nile virus protease inhibitors

  • Production of antibody-drug conjugates (ADCs) for targeted cancer therapies

  • Preparation of erythromycin A derivatives with modified antimicrobial properties

These applications highlight the compound's significance in modern drug discovery and development processes.

In the Preparation of Various Chemical Compounds

Trichloromethyl chloroformate demonstrates remarkable versatility in organic synthesis beyond pharmaceutical applications. It is utilized in the conversion of:

  • Amines to isocyanates, which are key building blocks for polyurethanes and other polymers

  • Carboxylic acids to acid chlorides, which are activated intermediates for various coupling reactions

  • Formamides to isocyanides, which are valuable in multicomponent reactions and heterocyclic synthesis

  • Amino acids to N-carboxy α-amino acid anhydrides, which are important in peptide synthesis

  • α-Amino alcohols to oxazolidinones through acylation reactions

  • Various precursors to aromatic diisocyanides when used as a dehydrating agent in the presence of triethylamine

The compound also serves as a reactant in the synthesis of various chloroformates, which themselves are important intermediates in organic synthesis . This multifaceted utility makes trichloromethyl chloroformate an invaluable tool in the synthetic chemist's arsenal.

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